Cannabidivarinic acid is a non-psychoactive cannabinoid found primarily in Cannabis sativa. It is the carboxylic acid precursor to cannabidivarin, which is structurally similar to cannabidiol but has a propyl side chain instead of the pentyl side chain found in most cannabinoids. The chemical formula for cannabidivarinic acid is C₂₀H₂₆O₄, with a molecular weight of 330.42 g/mol . This compound is notable for its potential therapeutic properties, particularly in the realm of anti-inflammatory effects and its role in cannabis potency testing .
Studies suggest CBDVA may possess anti-inflammatory properties. A 2019 study published in the British Journal of Pharmacology investigated the effects of CBDVA on inflammatory bowel disease (IBD) in mice. The results showed CBDVA reduced inflammation and improved colon function [1]. Further research is needed to confirm these findings in humans.
[1] (British Journal of Pharmacology, S. Brignardello et al., "Cannabidivarinic acid (CBDVA) modulates colonic TNF-α and IL-1β in a TNBS-induced model of inflammatory bowel disease", )
Limited research suggests CBDVA might have anticonvulsant properties. A 2012 study published in Epilepsy Research investigated the effects of various cannabinoids on seizure activity in mice. The study found CBDVA, along with other cannabinoid acids, displayed anticonvulsant activity [2]. More research is necessary to understand the mechanisms behind this effect and its potential application in treating epilepsy.
[2] (Epilepsy Research, P. P. Leite et al., "Evaluation of the anticonvulsant profile of cannabidivaric acid (CBDVA) in acute seizures models in mice", )
Early research suggests CBDVA might have applications in other areas, including:
[3] (Frontiers in Molecular Neuroscience, J.-M. Jeong et al., "Cannabidivarinic Acid (CBDVA) and ∆ 3-THC exert differential effects on neuroinflammation and memory dysfunction in a chronic mouse model of LPS-induced neuroinflammation", )[4] (Current Developments in Biotechnology and Bioengineering: Designer Crops, K. Mathre et al., "Current Developments in Biotechnology and Bioengineering: Designer Crops")
Cannabidivarinic acid can undergo decarboxylation, a common reaction among cannabinoid acids, where it loses carbon dioxide to form cannabidivarin. This transformation is typically facilitated by heat, although it can also occur under specific enzymatic conditions. The kinetics of this reaction are influenced by factors such as temperature and the presence of oxygen, which can lead to the formation of various side products .
Cannabidivarinic acid exhibits several biological activities that may contribute to its therapeutic potential. Preliminary studies suggest that it possesses anti-inflammatory properties, which could make it beneficial for conditions characterized by inflammation . Additionally, like other cannabinoids, it may interact with the endocannabinoid system, influencing various physiological processes.
Synthesis of cannabidivarinic acid can be achieved through several methods:
Cannabidivarinic acid has several applications:
Cannabidivarinic acid shares structural similarities with several other cannabinoids. Below are some comparable compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
Cannabidiol (CBD) | Non-psychoactive | Known for anti-anxiety and anti-inflammatory effects. |
Cannabigerolic Acid (CBGA) | Precursor cannabinoid | Biosynthetic precursor to many cannabinoids. |
Tetrahydrocannabinolic Acid (THCA) | Psychoactive | Known for its psychoactive effects post-decarboxylation. |
Cannabichromenic Acid (CBCA) | Non-psychoactive | Exhibits potential anti-inflammatory properties. |
Cannabidivarin (CBDV) | Non-psychoactive | Similar structure to CBD with distinct pharmacological properties. |
Cannabidivarinic acid's uniqueness lies in its specific propyl side chain and its non-psychoactive nature, distinguishing it from other cannabinoids that often have psychoactive effects or different therapeutic profiles. Its role as a precursor to cannabidivarin further emphasizes its significance in cannabis chemistry and pharmacology .
The biosynthesis of cannabidivarinic acid in Cannabis sativa follows a complex enzymatic pathway that shares fundamental steps with other major cannabinoids while incorporating specific modifications that lead to the formation of this propyl-variant cannabinoid [1] [2]. The pathway begins with the conversion of hexanoyl-coenzyme A and three molecules of malonyl-coenzyme A through the sequential action of tetraketide synthase and olivetolic acid cyclase [3].
Olivetolic acid cyclase represents a critical enzyme in this biosynthetic pathway, functioning as the only known plant polyketide cyclase that catalyzes the carbon-2 to carbon-7 intramolecular aldol cyclization of linear pentyl tetra-β-ketide-coenzyme A to generate olivetolic acid [4]. The enzyme belongs to the dimeric α+β barrel protein family and has been crystallized to high resolution, with structures determined at 1.32 and 1.70 Å resolution for the apo form and olivetolic acid complex, respectively [5]. This structural information reveals that olivetolic acid cyclase performs a unique C2-C7 aldol condensation with carboxylate retention, distinguishing it from other polyketide cyclases [3].
The tetraketide synthase, also known as olivetol synthase, works in conjunction with olivetolic acid cyclase to produce olivetolic acid [6]. Without the presence of olivetolic acid cyclase, tetraketide synthase produces olivetol through a nonenzymatic C2-C7 decarboxylative aldol condensation rather than the desired olivetolic acid product [7]. Crystal structure analysis of tetraketide synthase reveals that it lacks the traditional aldol switch mechanism found in other type III polyketide synthases, requiring the cooperation with olivetolic acid cyclase for proper olivetolic acid formation [6].
Following olivetolic acid formation, aromatic prenyltransferase enzymes catalyze the critical alkylation step that introduces the geranyl moiety [8]. Multiple aromatic prenyltransferase variants have been identified in Cannabis sativa, including CsPT1, CsPT4, and CsPT7, with CsPT4 demonstrating the highest efficiency for cannabigerolic acid production [7]. CsPT4 exhibits remarkable substrate flexibility, capable of catalyzing both C-prenylation and O-prenylation reactions depending on the substrate structure [9]. The enzyme shows distinct kinetic parameters for different prenylation reactions, suggesting multiple substrate-binding modes that accommodate various aromatic substrates [9].
Engineered microbial systems have demonstrated the successful reconstitution of this pathway, with Saccharomyces cerevisiae strains producing cannabidivarinic acid at yields of 6.0 micrograms per liter when fed galactose as a carbon source [2]. These engineered pathways require careful optimization of precursor supply, particularly geranyl pyrophosphate and hexanoyl-coenzyme A availability [1].
Table 1: Key Enzymes in Cannabidivarinic Acid Biosynthetic Pathway | ||||
---|---|---|---|---|
Enzyme | Function | Substrate | Product | Crystal Structure |
Olivetolic Acid Cyclase | C2-C7 aldol cyclization | 3,5,7-trioxododecanoyl-CoA | Olivetolic acid | 1.32-1.70 Å resolution |
Tetraketide Synthase | Polyketide formation | Hexanoyl-CoA + 3x Malonyl-CoA | Linear tetraketide intermediate | 1.4 Å resolution |
Aromatic Prenyltransferase (CsPT4) | Geranyl transfer to olivetolic acid | Olivetolic acid + Geranyl-PP | Cannabigerolic acid | Not reported |
Cannabidiolic Acid Synthase | CBGA to CBDA conversion | Cannabigerolic acid | Cannabidiolic acid | Not reported |
Acyl-CoA Synthetase | Hexanoic acid activation | Hexanoic acid | Hexanoyl-CoA | Not reported |
The genetic architecture underlying cannabidivarinic acid biosynthesis involves multiple cannabinoid acid synthase genes that exhibit complex patterns of inheritance and expression [10]. The primary cannabinoid acid synthases responsible for the final oxidative cyclization steps include tetrahydrocannabinolic acid synthase, cannabidiolic acid synthase, and cannabichromenic acid synthase, all of which belong to the berberine bridge enzyme-like oxidocyclase gene family [11].
Cannabidiolic acid synthase and tetrahydrocannabinolic acid synthase genes are located within large polymorphic genomic regions exceeding 250 kilobases in size, characterized by extensive retrotransposon-rich sequences that exhibit minimal recombination [10]. These synthase genes show remarkable structural divergence between drug-type and hemp-type alleles, with the genomic regions being highly nonhomologous despite their functional similarity [10]. The inheritance pattern of these synthases follows a codominant model, where homozygous plants for functional or nonfunctional cannabidiolic acid synthase alleles exhibit cannabidiol-type or tetrahydrocannabinol-type chemotypes, respectively, while heterozygous plants display intermediate chemotypes [12].
Phylogenetic analysis of cannabinoid oxidocyclase genes reveals their origin within the Cannabis lineage from a larger gene expansion in the Cannabaceae family [11]. The genes can be classified into three main clades and seven subclades based on sequence relationships and functional characteristics [11]. Cannabidiolic acid synthase, tetrahydrocannabinolic acid synthase, and cannabichromenic acid synthase form a Cannabis-specific clade within the broader berberine bridge enzyme-like gene family [11].
Gene copy number variation represents a significant factor influencing cannabinoid production, including cannabidivarinic acid levels [13]. Multiple studies have documented that cannabinoid synthase genes vary in copy number across different Cannabis cultivars, with this variation contributing to phytochemical diversity and adaptation [13]. The presence or absence of single-copy genes primarily determines cannabinoid phenotype, although the complex interplay between multiple gene copies can modulate overall cannabinoid profiles [11].
Aromatic prenyltransferase genes, particularly those encoding cannabigerolic acid synthase activity, show distinct genomic organization patterns [14]. These genes exist as clusters that include CsPT1, CsPT4, and CsPT7, with each showing different expression patterns and biochemical activities [14]. Transcriptomic analyses indicate that CsPT1 and CsPT4 are highly co-expressed with other cannabinoid biosynthetic genes in glandular trichomes, while CsPT7 shows more moderate expression levels [14].
The chromosomal organization of cannabinoid biosynthetic genes in Cannabis sativa reveals a complex pattern of distribution across multiple chromosomes, with genes generally being unlinked rather than forming tightly clustered biosynthetic gene clusters [10]. This organization contrasts with many other plant secondary metabolite pathways that typically exhibit clustering of related biosynthetic genes.
Cannabidiolic acid synthase and tetrahydrocannabinolic acid synthase genes are located on chromosome 9, specifically within the 29-31 megabase pair region, but occupy different loci within large retrotransposon-rich genomic segments [10] [15]. These regions are embedded within approximately 40 megabases of minimally recombining repetitive DNA, creating chromosome structures similar to those found in cereal grains like wheat [10]. The extensive retrotransposon content in these regions may facilitate gene duplications and translocations through homologous recombination mechanisms [11].
Aromatic prenyltransferase genes, including those encoding cannabigerolic acid synthase activity, are located on the X chromosome [14] [16]. This chromosomal location suggests potential dosage effects in female plants, which possess two X chromosomes compared to the single X chromosome in male plants [14]. The location of cannabigerolic acid synthase on the X chromosome is particularly significant given its role in producing the common precursor for all downstream cannabinoids, including cannabidivarinic acid.
Olivetol synthase genes are also found on chromosome 9 but are not clustered with the cannabinoid acid synthases [17]. Quantitative trait locus mapping has identified olivetol synthase as a candidate gene underlying major biochemical trait clusters, indicating its critical role in determining overall cannabinoid production levels [17]. The gene shows multiple copies across different Cannabis varieties, with amino acid substitutions between alleles affecting enzyme efficiency and ultimately cannabinoid yields [17].
Olivetolic acid cyclase genes are located on separate chromosomes from other cannabinoid biosynthetic genes, maintaining relatively conserved copy numbers across different Cannabis lineages [14]. Despite this separation, olivetolic acid cyclase shows the least amount of sequence diversity among cannabinoid biosynthetic genes, suggesting strong selective pressure to maintain its essential catalytic function [14].
The microsynteny analysis reveals that cannabinoid oxidocyclase genes occur in two main syntenic blocks, each comprising tandemly repeated arrays of related genes [11]. The first block contains a conserved region with clade C genes and a divergent region that may include either tetrahydrocannabinolic acid synthase with pseudogenes or cannabidiolic acid synthase with related genes [11]. The second block shows different gene arrangements, indicating complex evolutionary history involving gene duplications, divergence, and potential losses [11].
Table 2: Chromosomal Organization of Cannabinoid Biosynthetic Genes | ||||
---|---|---|---|---|
Gene | Chromosome Location | Copy Number Variation | Gene Cluster Size | Retrotransposon Content |
CBDAS | Chromosome 9 (29-31 Mbp) | Present | >250 kb | High |
THCAS | Chromosome 9 (different locus) | Present | >250 kb | High |
CBGAS/CsPT4 | Chromosome X | Present | Variable | Moderate |
OLS (Olivetol Synthase) | Chromosome 9 | Multiple copies | Not clustered | Low |
OAC (Olivetolic Acid Cyclase) | Separate chromosome | Conserved copies | Not clustered | Low |
CBCAS | Multiple locations | Variable | Tandem arrays | Variable |
The phylogenetic variation of cannabidivarinic acid content across different Cannabis chemotypes reflects the complex evolutionary history and breeding practices that have shaped modern Cannabis varieties [13] [18]. Traditional chemotype classification systems recognize five primary categories based on the relative concentrations of major cannabinoids, with each chemotype showing distinct patterns of cannabidivarinic acid accumulation.
Type I chemotypes, characterized by high tetrahydrocannabinol content with tetrahydrocannabinol to cannabidiol ratios of 247:1 ± 79, typically contain only trace amounts of cannabidivarinic acid [18]. These drug-type cultivars have been extensively selected for recreational and some medicinal applications, with breeding focused on maximizing tetrahydrocannabinol production while minimizing cannabidiol content [18]. The genetic basis for this chemotype involves functional tetrahydrocannabinolic acid synthase genes combined with non-functional or absent cannabidiolic acid synthase alleles [12].
Type II intermediate chemotypes exhibit tetrahydrocannabinol to cannabidiol ratios of approximately 0.5:1 ± 0.1, representing heterozygous states for cannabidiolic acid synthase functionality [18]. These cultivars typically show low but detectable levels of cannabidivarinic acid, often ranging from trace amounts to several micrograms per gram of plant material [18]. The intermediate chemotype likely arose through crossing between Type I and Type III parents, resulting in balanced expression of both major cannabinoid acid synthases [18].
Type III chemotypes, dominated by cannabidiol content with tetrahydrocannabinol to cannabidiol ratios of 0.04:1 ± 0.01, consistently show higher levels of cannabidivarinic acid compared to other chemotypes [18]. Hemp and medical Cannabis cultivars within this category often contain functional cannabidiolic acid synthase genes that have been introgressed from hemp genetic backgrounds into drug-type Cannabis varieties [15]. The higher cannabidivarinic acid content in these chemotypes correlates with the presence of specific terpene profiles, including elevated levels of β-myrcene, β-eudesmol, α-eudesmol, and α-bisabolol [18].
Type IV chemotypes, characterized by predominant cannabigerol content, show variable cannabidivarinic acid levels depending on the specific genetic background and expression levels of downstream cannabinoid acid synthases [19]. These specialized cultivars result from either reduced activity of cannabinoid acid synthases or enhanced expression of aromatic prenyltransferase genes that increase cannabigerolic acid production [19]. The cannabidivarinic acid content in Type IV chemotypes can range from minimal to moderate levels, depending on the presence of functional but reduced-activity cannabidiolic acid synthase alleles.
Type V chemotypes, representing industrial hemp varieties with minimal overall cannabinoid production, typically contain only trace levels of cannabidivarinic acid [19]. These varieties often possess mutations or reduced expression of multiple biosynthetic pathway genes, resulting in overall low secondary metabolite production [19]. The limited cannabidivarinic acid content in these chemotypes reflects the breeding selection for fiber and seed production rather than cannabinoid accumulation.
Population genetic analyses reveal that cannabinoid chemotype inheritance operates independently from many other traits that distinguish fiber-type from drug-type Cannabis [20]. This independence suggests that cannabidivarinic acid production patterns can be modified through selective breeding without necessarily affecting other agriculturally or medicinally important characteristics [20]. The occurrence of different presumed chemotypes scattered across hemp-type and drug-type genetic groups provides evidence for the independent assortment of cannabinoid synthase genes from other positively selected traits [20].
Table 3: Cannabidivarinic Acid Content Across Cannabis Chemotypes | ||||
---|---|---|---|---|
Chemotype | THC/CBD Ratio | CBDVA Content | Genetic Basis | Population |
Type I (THC-dominant) | 247:1 ± 79 | Trace amounts | Functional THCAS/Non-functional CBDAS | Drug-type cultivars |
Type II (Intermediate) | 0.5:1 ± 0.1 | Low levels | Heterozygous CBDAS | Hybrid cultivars |
Type III (CBD-dominant) | 0.04:1 ± 0.01 | Higher levels | Functional CBDAS | Hemp/Medical cultivars |
Type IV (CBG-dominant) | Variable | Variable | High CBGAS expression | Specialized cultivars |
Type V (Low cannabinoid) | Minimal | Minimal | Low synthase activity | Industrial hemp |